![molecular formula C20H32IN2OS2Tc B114575 Technetium Tc 99m 4-iodophenethyldiaminodithiol CAS No. 142541-49-9](/img/structure/B114575.png)
Technetium Tc 99m 4-iodophenethyldiaminodithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium Tc 99m 4-iodophenethyldiaminodithiol, also known as Tc-IPD or Tc-99m IPD, is a radiopharmaceutical agent used in nuclear medicine imaging. It is a diagnostic tool that allows healthcare professionals to visualize and assess the function of various organs and tissues in the body. Tc-IPD is synthesized through a complex process that involves the use of radioactive isotopes and chemical reagents.
Wirkmechanismus
Technetium Tc 99m 4-iodophenethyldiaminodithiol works by binding to specific receptors or targets in the body. Once administered, Technetium Tc 99m 4-iodophenethyldiaminodithiol is taken up by the target tissue or organ and emits gamma rays. These gamma rays are detected by a gamma camera, which produces an image of the target tissue or organ. The image provides valuable information about the function and structure of the tissue or organ.
Biochemical and Physiological Effects
Technetium Tc 99m 4-iodophenethyldiaminodithiol is a relatively safe diagnostic tool with few side effects. However, some patients may experience mild discomfort or allergic reactions to the injection. Technetium Tc 99m 4-iodophenethyldiaminodithiol is eliminated from the body through the urine within 24 hours of administration.
Vorteile Und Einschränkungen Für Laborexperimente
Technetium Tc 99m 4-iodophenethyldiaminodithiol has several advantages for lab experiments. It is a highly sensitive and specific imaging agent that allows researchers to visualize and assess the function of various organs and tissues in real-time. Technetium Tc 99m 4-iodophenethyldiaminodithiol is also relatively easy to administer and has a short half-life, which reduces the risk of radiation exposure. However, Technetium Tc 99m 4-iodophenethyldiaminodithiol is limited by its short half-life, which requires it to be used within a few hours of synthesis. In addition, Technetium Tc 99m 4-iodophenethyldiaminodithiol is expensive and requires specialized equipment and expertise to produce and administer.
Zukünftige Richtungen
There are several future directions for the use of Technetium Tc 99m 4-iodophenethyldiaminodithiol in scientific research. One potential application is in the development of new cancer treatments. Technetium Tc 99m 4-iodophenethyldiaminodithiol can be used to assess the effectiveness of new drugs and therapies in real-time, which could accelerate the development of new cancer treatments. Another potential application is in the field of regenerative medicine. Technetium Tc 99m 4-iodophenethyldiaminodithiol can be used to monitor the growth and development of new tissues and organs, which could improve the success rate of regenerative medicine procedures. Finally, Technetium Tc 99m 4-iodophenethyldiaminodithiol could be used to study the effects of environmental toxins and pollutants on the body. By visualizing the uptake and distribution of these substances in the body, researchers could gain valuable insights into the mechanisms of toxicity and develop new strategies for prevention and treatment.
Conclusion
In conclusion, Technetium Tc 99m 4-iodophenethyldiaminodithiol is a valuable diagnostic tool in nuclear medicine imaging. Its synthesis involves the use of radioactive isotopes and chemical reagents, and it is primarily used to assess the function of various organs and tissues in the body. Technetium Tc 99m 4-iodophenethyldiaminodithiol has several advantages for lab experiments, but it is limited by its short half-life and high cost. However, there are several future directions for the use of Technetium Tc 99m 4-iodophenethyldiaminodithiol in scientific research, including the development of new cancer treatments, regenerative medicine, and the study of environmental toxins and pollutants.
Synthesemethoden
The synthesis of Technetium Tc 99m 4-iodophenethyldiaminodithiol involves the use of a generator system that produces technetium-99m (Tc-99m) from molybdenum-99 (Mo-99). Tc-99m is then combined with 4-iodophenethyldiaminodithiol to produce Technetium Tc 99m 4-iodophenethyldiaminodithiol. The process is time-sensitive and must be performed in a sterile environment to ensure the safety of patients and healthcare professionals.
Wissenschaftliche Forschungsanwendungen
Technetium Tc 99m 4-iodophenethyldiaminodithiol is primarily used in nuclear medicine imaging to diagnose and monitor various medical conditions. It is commonly used to assess the function of the heart, lungs, liver, and kidneys. Technetium Tc 99m 4-iodophenethyldiaminodithiol is also used to detect and monitor certain types of cancer, such as breast cancer and prostate cancer. In addition, Technetium Tc 99m 4-iodophenethyldiaminodithiol can be used to assess the effectiveness of certain medical treatments, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
142541-49-9 |
---|---|
Produktname |
Technetium Tc 99m 4-iodophenethyldiaminodithiol |
Molekularformel |
C20H32IN2OS2Tc |
Molekulargewicht |
606.4 g/mol |
IUPAC-Name |
1-[1-[2-(4-iodophenyl)ethyl-(2-methyl-2-sulfidopropyl)amino]-2-methylpropan-2-yl]azanidyl-2-methylpropane-2-thiolate;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C20H34IN2S2.O.Tc/c1-18(2,22-13-19(3,4)24)14-23(15-20(5,6)25)12-11-16-7-9-17(21)10-8-16;;/h7-10,24-25H,11-15H2,1-6H3;;/q-1;;+3/p-2/i;;1+1 |
InChI-Schlüssel |
HFQGEMMPEWLDCC-FCHARDOESA-L |
Isomerische SMILES |
CC(C)(C[N-]C(C)(C)CN(CCC1=CC=C(C=C1)I)CC(C)(C)[S-])[S-].O=[99Tc+3] |
SMILES |
CC(C)(C[N-]C(C)(C)CN(CCC1=CC=C(C=C1)I)CC(C)(C)[S-])[S-].O=[Tc+3] |
Kanonische SMILES |
CC(C)(C[N-]C(C)(C)CN(CCC1=CC=C(C=C1)I)CC(C)(C)[S-])[S-].O=[Tc+3] |
Andere CAS-Nummern |
142541-49-9 |
Synonyme |
99m-TC-DADT-IPE technetium Tc 99m 4-iodophenethyldiaminodithiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.